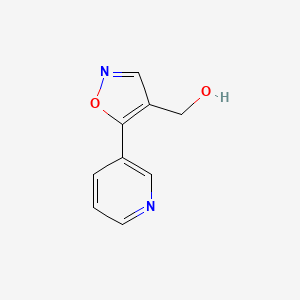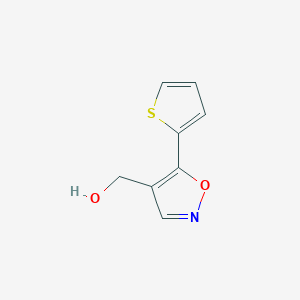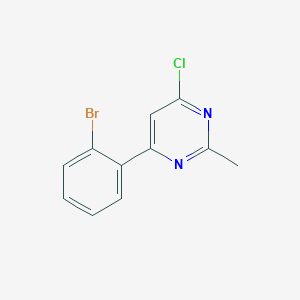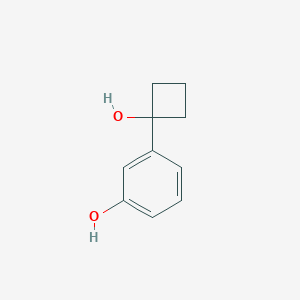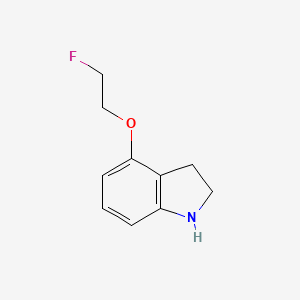![molecular formula C11H17NOS B1475528 1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol CAS No. 1601762-88-2](/img/structure/B1475528.png)
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol
Vue d'ensemble
Description
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol, also known as 2-thiophene-2-yl-N-methylcyclobutyl-1-amine, is an organic compound with a wide range of applications in the scientific and medical fields. This compound has been used to synthesize a variety of molecules, including pharmaceuticals, dyes, and organic materials. It has also been used to study the biological mechanisms of action of various compounds, and to explore new avenues of drug discovery.
Applications De Recherche Scientifique
Crystal Structure Analysis and Molecular Interactions
Research into compounds structurally related to 1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol has provided insights into their crystal structures and molecular interactions. Studies have detailed the synthesis and crystalline properties of oxime derivatives with structural motifs including cyclobutane rings, highlighting their interactions and configurations within crystal lattices. For example, the crystallographic analysis of oxime derivatives reveals how cyclobutane rings adopt specific conformations and engage in intermolecular interactions, offering a foundation for understanding the structural dynamics of similar compounds (Dinçer et al., 2005).
Synthesis and Characterization
The synthesis of compounds incorporating the cyclobutane motif and thiophene units has been extensively explored, demonstrating various methodologies for assembling these structures. These studies not only shed light on synthetic routes but also on the compounds' potential applications based on their structural features. For instance, the creation of Schiff bases containing cyclobutane and thiazole rings and their metal complexes highlights the versatility and reactivity of these frameworks, paving the way for their use in further chemical studies and potential applications in materials science (Cukurovalı et al., 2002).
Antimicrobial Activity
Research into the antimicrobial properties of cyclobutane-containing compounds, particularly those related to this compound, has provided valuable insights into their biological activities. Compounds with cyclobutane and thiazole components have been evaluated for their effectiveness against various microorganisms, indicating the potential of these molecules as antibacterial agents. This line of investigation supports the exploration of cyclobutane-based compounds for therapeutic uses, offering a path toward the development of new antimicrobials (Yilmaz & Cukurovalı, 2003).
Propriétés
IUPAC Name |
1-[(2-thiophen-2-ylethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-11(5-2-6-11)9-12-7-4-10-3-1-8-14-10/h1,3,8,12-13H,2,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWQJQYOTXXTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCCC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Heptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475452.png)

